

Application Notes and Protocols:

Tris(dimethylamido)aluminum(III) for Atomic Layer Deposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dimethylamido)aluminum(III)*

Cat. No.: *B1591162*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce conformal, uniform films with atomic-level thickness control. The choice of precursor is critical to the success of the ALD process, dictating film composition, purity, and deposition conditions. **Tris(dimethylamido)aluminum(III)**, often abbreviated as TDMAA, has emerged as a promising precursor for depositing high-quality aluminum-containing thin films such as aluminum oxide (Al_2O_3) and aluminum nitride (AlN).^{[1][2]}

Compared to the more conventional precursor, trimethylaluminum (TMA), TDMAA offers significant advantages. Its chemical structure, featuring aluminum-nitrogen bonds instead of the aluminum-carbon bonds found in TMA, can lead to significantly lower carbon contamination in the resulting films.^{[3][4]} Furthermore, thermogravimetric analysis has demonstrated TDMAA's excellent volatility and thermal stability, which are ideal characteristics for an ALD precursor.^{[1][3][5]} These properties make it a valuable tool for applications requiring high-purity films, such as in microelectronics and advanced material synthesis.^[2]

Precursor: Properties and Safety

1.1. Physical and Chemical Properties

Tris(dimethylamido)aluminum(III) is an organoaluminum compound that serves as a versatile precursor in both ALD and Chemical Vapor Deposition (CVD).^[2] Its key properties are summarized below.

Property	Value	References
Chemical Formula	$\text{Al}(\text{N}(\text{CH}_3)_2)_3$	^{[6][7]}
Molecular Weight	159.21 g/mol	^{[2][6][7]}
Appearance	White to yellow crystals or liquid	^{[2][8]}
Melting Point	82-84 °C	^{[2][6][7]}
Density	~0.865 g/mL at 25 °C	^{[6][7]}
Purity	≥ 98%	^[2]
Synonyms	TDMAA, 3DMAAI, Aluminum dimethylamide	^{[2][6]}

1.2. Safety and Handling

TDMAA is a hazardous material that requires careful handling in a controlled environment. It is highly flammable and reacts violently with water, releasing flammable gases that may ignite spontaneously.^{[2][8][9]} It can cause severe skin burns and serious eye damage.^{[2][8]}

General Handling Precautions:

- **Inert Atmosphere:** Always handle TDMAA under a dry, inert atmosphere, such as nitrogen or argon, with minimal moisture and oxygen content (<5 ppm recommended).^{[2][8]}
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves, safety goggles, and a face shield.^{[2][7][8]}
- **Ventilation:** Use only in a well-ventilated area or outdoors.^[8]
- **Ignition Sources:** Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.^[8]

- Storage: Store in a tightly sealed, moisture-free container in a dry, locked-up place.[2][9]

First Aid Measures:

- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. [9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Application: Atomic Layer Deposition of Aluminum Oxide (Al_2O_3)

TDMAA is an effective precursor for the thermal ALD of high-purity Al_2O_3 thin films using water as the co-reagent.[1][3] The resulting films exhibit very low carbon contamination (~1.4%), making this process superior to many TMA-based depositions, especially at higher temperatures.[1][3]

2.1. Experimental Protocol: Thermal ALD of Al_2O_3

This protocol outlines the deposition of Al_2O_3 on a substrate using TDMAA and deionized water.

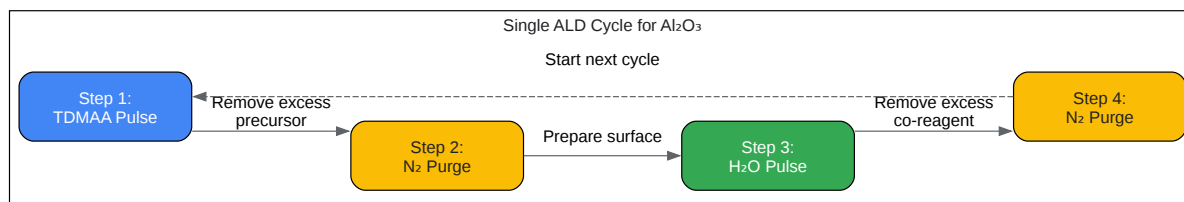
- Substrate Preparation: Prepare the desired substrate by cleaning it to remove organic and particulate contamination. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and then a final rinse with deionized water before drying with nitrogen.
- Precursor Handling: Fill the precursor bubbler with TDMAA inside a nitrogen-filled glovebox to prevent exposure to air and moisture.[3]

- **System Setup:** Install the bubbler in the ALD system and heat it to 90 °C to achieve sufficient vapor pressure.[3] Set the reactor and substrate temperature to 250 °C.[3]
- **Deposition Cycle:** Execute the ALD cycles. A standard cycle consists of four steps: a. TDMAA Pulse: Introduce TDMAA vapor into the reactor for 4 seconds.[3] b. Purge 1: Purge the reactor with high-purity nitrogen (N₂) for 10 seconds to remove unreacted precursor and byproducts.[3] c. H₂O Pulse: Introduce water vapor into the reactor for 0.1 seconds.[3] d. Purge 2: Purge the reactor with N₂ for 10 seconds to remove unreacted water and byproducts.[3]
- **Film Growth:** Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically around 1.1 Å/cycle.[3]
- **Post-Deposition:** Cool down the reactor under a nitrogen atmosphere before removing the coated substrate.

2.2. Process Parameters and Film Properties

Parameter	Value	References
Precursor	Tris(dimethylamido)aluminum(I II) (TDMAA)	[3]
Co-reagent	Deionized Water (H ₂ O)	[3]
Deposition Temperature	250 °C	[3]
TDMAA Bubbler Temperature	90 °C	[3]
TDMAA Pulse Time	4.0 s	[3]
H ₂ O Pulse Time	0.1 s	[3]
**Purge Time (N ₂) **	10.0 s	[3]
Growth Per Cycle (GPC)	1.1 ± 0.1 Å/cycle	[3]
Film Purity (Carbon)	~1.4% in bulk film	[1]

2.3. Visualization: Thermal ALD Workflow for Al₂O₃



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Caption: Thermal ALD cycle for Al_2O_3 using TDMAA and H_2O .

Application: Atomic Layer Deposition of Aluminum Nitride (AlN)

TDMAA is also a valuable precursor for depositing AlN films, which are of interest for applications in electronics and heat management.[10] Various co-reagents, including ammonia (NH_3), nitrogen (N_2) plasma, and hydrazine (N_2H_4), can be used.[1][5][10] The use of plasma-enhanced ALD (PE-ALD) or atomic layer annealing (ALA) can facilitate low-temperature deposition ($\leq 400^\circ\text{C}$) while achieving high-quality, crystalline films with low impurity content.[10][11]

3.1. Experimental Protocol: Atomic Layer Annealing (ALA) of AlN

This protocol describes a low-temperature method for depositing crystalline AlN using TDMAA, hydrazine, and an argon plasma treatment.[10]

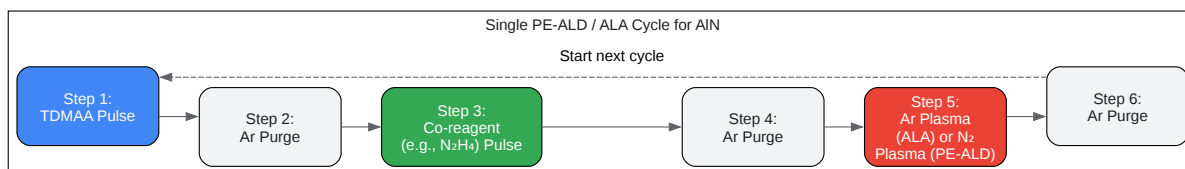
- **Substrate Preparation:** Prepare a suitable substrate, such as a Si(111) wafer, using standard cleaning procedures.
- **Precursor Handling:** Handle TDMAA and anhydrous hydrazine in an inert-gas environment due to their reactivity and toxicity.

- **System Setup:** Load the substrate into the ALD reactor. Set the substrate temperature to ≤ 400 °C.[10]
- **Deposition Cycle (ALA):** The ALA cycle introduces a third step for plasma treatment. a. TDMAA Pulse: Pulse TDMAA into the chamber to form a self-limited layer on the substrate. b. Purge 1: Purge the chamber with argon (Ar) gas to remove residual precursor. c. N₂H₄ Pulse: Introduce anhydrous hydrazine (N₂H₄) as the nitrogen source to react with the adsorbed TDMAA layer.[10] d. Purge 2: Purge the chamber again with Ar gas. e. Ar Plasma Treatment: Introduce a pulse of low-energy Ar plasma. This step enhances film crystallinity without requiring high thermal energy.[10] f. Purge 3: Perform a final purge to clear the chamber before the next cycle.
- **Film Growth:** Repeat the cycle to build the desired film thickness. This process yields polycrystalline AlN films with low oxygen and carbon contamination (<2 at. %).[10]
- **Post-Deposition:** After the final cycle, cool the system under an inert atmosphere before sample retrieval.

3.2. Process Parameters and Film Properties

Parameter	Value	References
Precursor	Tris(dimethylamido)aluminum(I II) (TDMAA)	[10]
Co-reagent	Anhydrous Hydrazine (N ₂ H ₄)	[10]
Deposition Temperature	≤ 400 °C	[10][11]
Process Variant	Atomic Layer Annealing (ALA)	[10]
Plasma Treatment	Argon (Ar) plasma	[10]
Substrate	Si(111)	[10]
Film Crystallinity	Polycrystalline	[10]
Film Purity (C+O)	< 2 at. %	[10]

3.3. Visualization: PE-ALD/ALA Workflow for AlN



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Caption: Plasma-Enhanced ALD / Atomic Layer Annealing cycle for AlN.

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